molecular formula C11H18N5O12P3 B10795021 ATP, alpha, beta methylene

ATP, alpha, beta methylene

Cat. No.: B10795021
M. Wt: 505.21 g/mol
InChI Key: CAWZRIXWFRFUQB-UHFFFAOYSA-N
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Description

α,β-Methylene adenosine 5'-triphosphate (α,β-methylene ATP) is a synthetic, non-hydrolyzable analog of ATP in which the oxygen atom between the α- and β-phosphate groups is replaced by a methylene group (-CH₂-). This structural modification confers resistance to enzymatic degradation by ectonucleotidases, making it a stable tool for studying purinergic signaling . It primarily interacts with P2X-purinoceptors, a subclass of ionotropic ATP receptors, and is widely used to desensitize these receptors in physiological studies .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWZRIXWFRFUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphoramidite Chemistry

Phosphoramidite reagents enable selective modification of phosphate groups. Adenosine is first protected at the 2'- and 3'-hydroxyl groups to prevent side reactions. A methylenebisphosphonate moiety is introduced via coupling with methylenebisphosphonic acid chloride under anhydrous conditions. Deprotection yields α,β-meATP with a typical purity of 85–90%, as confirmed by reverse-phase HPLC.

Solid-Phase Synthesis

Solid-phase methods anchor adenosine to a resin, allowing sequential addition of methylenebisphosphonate groups. This approach achieves higher yields (∼75%) and reduces byproducts compared to solution-phase synthesis. Post-synthesis cleavage from the resin and HPLC purification are critical to isolate α,β-meATP.

Enzymatic Validation and Substrate Specificity

α,β-meATP’s biological activity is validated through enzymatic assays. Unlike β,γ-meATP, α,β-meATP serves as a phosphate donor for nucleoside diphosphate kinase (NDPK)-catalyzed ATP synthesis from ADP.

NDPK-Catalyzed Trans-Phosphorylation

In cell-free systems, α,β-meATP (300 μM) generates ATP when incubated with ADP (3–30 μM) and yeast NDPK (5 U/mL). Luciferase-based assays confirm ATP synthesis, with signal attenuation upon apyrase treatment. This property is absent in β,γ-meATP, highlighting α,β-meATP’s unique role in extracellular ATP metabolism.

Purification and Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column resolves α,β-meATP from contaminants (e.g., ADP, AMP). Elution employs a methanol gradient (0–100% over 35 min) in 0.1 M KH2_2PO4_4 (pH 6), with UV detection at 260 nm. Post-purification, the compound exhibits >95% purity.

Apyrase Treatment

Grade I potato apyrase (10 U/mL) hydrolyzes residual ATP/ADP in α,β-meATP preparations. Post-treatment boiling denatures apyrase, ensuring analog stability. HPLC post-apyrase confirms the absence of hydrolytic byproducts.

Applications in Receptor Binding Studies

Radioligand Binding Assays

[3^3H]-α,β-meATP binds to P2X receptors in rat urinary bladder membranes with high affinity (Kd_d = 12.3 nM). Membrane preparations enriched via centrifugation (3,000–100,000 × g) show a 3.88-fold increase in binding site density compared to crude homogenates.

Comparative Analysis of Methylene ATP Analogs

Propertyα,β-meATPβ,γ-meATP
Hydrolysis ResistanceHigh (eNPP-resistant)Moderate (eNTPDase-resistant)
NDPK SubstrateYesNo
P2 Receptor AgonismP2X1, P2X3P2X1, P2X3
Typical Purity>95%>90%

Chemical Reactions Analysis

Stability and Hydrolysis Resistance

The methylene substitution confers resistance to both enzymatic and non-enzymatic hydrolysis:

  • Enzymatic Stability : Unlike ATP, α,β-methylene ATP is not hydrolyzed by ectonucleotidases such as NPP1 (nucleotide pyrophosphatase/phosphodiesterase-1), making it a durable agonist in extracellular studies .

  • Thermodynamic Stability : The methylene bridge increases the activation energy required for hydrolysis, as evidenced by its inability to release inorganic phosphate (Pi) under physiological conditions .

Receptor Binding and Pharmacological Effects

α,β-methylene ATP selectively activates P2X receptors, a subclass of ionotropic ATP receptors, with distinct effects across tissues:

P2X Receptor Activation

  • Binding Affinity : α,β-methylene ATP exhibits high affinity for P2X1, P2X3, and P2X2/3 receptors, with IC₅₀ values in the micromolar range (1–100 μM) .

  • Conformational Changes : NMR studies reveal that α,β-methylene ATP binding induces partial closure of the P2X4 receptor’s transmembrane domain, uncoupling extracellular ATP-binding sites from ion channel gating .

Table 2: Receptor-Specific Responses

Tissue/ModelEffect ObservedMechanismReference
Rat aorta (endothelium-free)Transient [Ca²⁺]ᵢ increaseL-type and non-L-type Ca²⁺ channels
Rabbit corpus cavernosumSmooth muscle relaxationP2Y-independent, K⁺ channel activation
CNS synaptic membranesEnhanced binding with Sr²⁺/Ca²⁺Altered P2X conformation vs. peripheral tissues

Enzymatic Interactions and Metabolic Pathways

Despite its resistance to hydrolysis, α,β-methylene ATP participates in limited enzymatic processes:

  • Phosphotransfer Reactions : Acts as a substrate for ecto-nucleotide diphosphokinases (NDPKs), enabling trans-phosphorylation of ADP to ATP in cell cultures .

  • Degradation Pathways : Slow conversion to AMP and adenosine occurs via alternative enzymatic routes, though at rates <10% of ATP hydrolysis .

Key Research Findings

  • Calcium Signaling : In rat aortic smooth muscle, α,β-methylene ATP triggers Ca²⁺ release from intracellular stores (30% of total response) alongside extracellular influx .

  • Receptor Antagonism : PPADS (P2X antagonist) blocks α,β-methylene ATP effects in ileal smooth muscle, confirming P2X-specificity .

  • Comparative Potency : α,β-methylene ATP is 10-fold less potent than ATP in relaxing corpus cavernosum, highlighting tissue-dependent efficacy .

Scientific Research Applications

Purinergic Receptor Studies

α,β-methylene ATP is primarily used to investigate P2X purinergic receptors. These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. Research has shown that α,β-methylene ATP can:

  • Act as a P2X receptor agonist : It stimulates P2X receptors, leading to increased calcium influx in neurons and other cell types .
  • Modulate neurotransmitter release : Studies demonstrate that it can inhibit acetylcholine release in certain neuronal pathways .

Cellular Metabolism

The compound's role in modulating extracellular ATP metabolism has been extensively studied:

  • Inhibition of ecto-nucleotide metabolism : α,β-methylene ATP reduces the clearance of extracellular ATP by inhibiting ecto-nucleotide triphosphate diphosphohydrolases (eNTPDases) and ecto-nucleotide pyrophosphatases (eNPPs) . This property allows researchers to study the dynamics of ATP release and degradation in various cell types.

Cardiovascular Research

α,β-methylene ATP has been utilized in cardiovascular studies:

  • Induction of reflex pressor responses : In animal models, it has been shown to evoke significant pressor responses when injected into the arterial system, indicating its potential role in vascular regulation .

Wound Healing and Regeneration

Recent studies have explored the effects of methylene ATP analogs on wound healing:

  • Promotion of regeneration processes : Research indicates that modifications of methylene ATP can facilitate wound healing both in vitro and in vivo by promoting cellular regeneration .

Comparative Analysis of Methylene Analogues

The following table summarizes key differences between α,β-methylene ATP and other related methylene analogs:

CompoundStabilityP2X Agonist ActivityCellular Effects
α,β-Methylene ATPHighYesInhibits acetylcholine release
β,γ-Methylene ATPModerateYesAffects vascular smooth muscle calcification
β,γ-Methylene-diphosphonateHighYesInhibits nucleotide pyrophosphatase activity

Case Studies

  • Study on Neuronal Calcium Currents :
    • Researchers used α,β-methylene ATP to analyze its effects on calcium currents in satellite cells of rat neurons. The findings indicated significant increases in calcium influx upon stimulation with the compound .
  • Wound Healing Experiment :
    • A double-modified thio and methylene ATP analogue was tested for its effects on wound healing. The study demonstrated enhanced regeneration-related processes when applied to wound models .
  • Extracellular ATP Clearance Study :
    • In a comparative study involving different cell lines (1321N1 astrocytoma and PC12 cells), α,β-methylene ATP was shown to effectively increase extracellular ATP levels by acting as a substrate for ecto-nucleotide diphosphokinases .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Synthesized via phosphorylation reactions using reagents like 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, yielding 9–17% efficiency .
  • Pharmacological Stability : Degraded more slowly than ATP, avoiding prostaglandin synthesis induction .
  • Receptor Specificity: Binds to P2X-purinoceptors with high affinity (Kd = 1.8–8.9 nM in various species) and antagonizes prejunctional purinoceptors .

Structural and Functional Differences

ATP vs. α,β-Methylene ATP
Parameter ATP α,β-Methylene ATP
Degradation Rapidly hydrolyzed by ectonucleotidases Resistant to enzymatic breakdown
Receptor Action Activates P2X and P2Y receptors Selective P2X agonist/desensitizer; antagonizes prejunctional P3 receptors
Physiological Effects Transient responses due to short half-life Prolonged desensitization of P2X receptors
Prostaglandin Induction Induces synthesis No induction
β,γ-Methylene ATP
  • Structure : Methylation at β,γ-phosphate positions.
  • Function: Acts as a P2 receptor agonist, inhibiting norepinephrine release in sympathetic nerves (e.g., rat caudal artery) .
  • Key Difference: Unlike α,β-methylene ATP, β,γ-methylene ATP enhances prejunctional purinoceptor activity, reducing neurotransmitter release .
GMPCP (Guanosine 5'-(α,β-methylene)-diphosphate)
  • Structure : α,β-methylene group in GDP backbone.
  • Function : Mimics GTP in tubulin assembly under high-Pipes buffer conditions, stabilizing GTP-like conformations .
  • Relevance : Highlights how methylene group placement alters nucleotide behavior, analogous to ATP analogs .

Receptor Binding and Selectivity

P2X-Purinoceptor Affinity
Compound Species Binding Affinity (Kd) Receptor Subtype
α,β-Methylene ATP Rat 8.1 nM (high), 67–120 nM (low) P2X1, P2X3
α,β-Methylene ATP Cat 1.8 nM (single site) P2X1
ATP Rat ~1 µM P2X/P2Y
  • Magnesium Sensitivity : Mg²⁺ reduces α,β-methylene ATP binding (e.g., high-affinity Bmax drops from 10.32 to 4.62 pmol/mg protein with 25 mM MgCl₂) .
Displacement Studies
  • Potency Order : α,β-methylene ATP > β,γ-methylene ATP > suramin > ATP > ADP .

Functional Effects in Physiological Systems

Smooth Muscle Contraction
  • Guinea-Pig Urinary Bladder: α,β-methylene ATP abolishes excitatory junction potentials (EJPs) by desensitizing P2X receptors, confirming ATP’s role as a cotransmitter with noradrenaline .
  • Rabbit Saphenous Artery: Increases inositol phosphate and choline phosphate levels, mimicking noradrenaline but without synergism .
Platelet Activation
  • P2X1 Receptors : α,β-methylene ATP induces shape changes via Ca²⁺ influx, contrasting ATP’s dual role (activation at P2X1 vs. inhibition at P2Y) .
Central Nervous System
  • Rat Brain/Spinal Cord: High-density binding in thalamus, substantia nigra, and spinal cord gray matter, implicating P2X receptors in nociception and motor control .

Biological Activity

Adenosine triphosphate (ATP) is a crucial molecule in cellular metabolism, serving as the primary energy currency in biological systems. The compound ATP, alpha, beta-methylene (α,β-MeATP) is a modified form of ATP that exhibits unique biological activities due to its structural modifications. This article explores the biological activity of α,β-MeATP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

α,β-MeATP is characterized by the substitution of methylene groups at the alpha and beta positions of the ATP molecule. This modification enhances its stability against hydrolysis, making it a valuable tool in pharmacological studies. The compound retains the ability to interact with purinergic receptors, particularly P2X and P2Y receptors, which play significant roles in various physiological processes.

Table 1: Comparison of ATP and α,β-MeATP

PropertyATPα,β-MeATP
Chemical StructureAdenosine + 3 PhosphatesAdenosine + 3 Phosphates + Methylene groups
StabilitySusceptible to hydrolysisMore stable
Receptor InteractionP2X and P2Y receptorsP2X3 and P2X7 receptors
Biological RoleEnergy transferModulation of signaling pathways

Purinergic Signaling

α,β-MeATP acts primarily as an agonist for P2X purinergic receptors. These receptors are ion channels that mediate fast synaptic transmission in the nervous system and play roles in various cellular functions including:

  • Calcium Signaling : Studies have shown that α,β-MeATP induces a transient increase in intracellular calcium levels ([Ca2+]i[Ca^{2+}]_i), which is crucial for various cellular responses such as muscle contraction and neurotransmitter release .
  • Cell Proliferation and Differentiation : The interaction of α,β-MeATP with P2Y receptors has been linked to enhanced cell proliferation and differentiation in various tissues. For instance, it has been shown to promote wound healing through activation of regeneration-related processes via the P2Y2-dependent signaling pathway .

Inhibition of Vascular Calcification

Recent research indicates that β,γ-methylene-ATP (a related analog) can inhibit vascular smooth muscle cell calcification. This suggests that methylene-modified ATP analogs may be beneficial in preventing arterial calcifications and could have implications for cardiovascular health .

Wound Healing Applications

A study published in Scientific Reports examined the effects of double-modified ATP analogs on skin regeneration. The findings revealed that α-thio-β,γ-methylene-ATP significantly promoted wound healing both in vitro and in vivo by activating purinergic signaling pathways .

Neuroprotective Effects

Research involving neuronal cultures demonstrated that α,β-MeATP could modulate neuronal growth and survival. In particular, it was observed that this compound could enhance neuron growth through its interactions with specific growth factor signaling pathways .

Q & A

Q. What experimental methodologies are essential for characterizing the receptor-specific effects of α,β-methylene ATP in P2X receptor studies?

α,β-methylene ATP is widely used as a selective agonist for P2X1 and P2X3 receptors. Key methodologies include:

  • Electrophysiology : Measure ion currents (e.g., inward currents in smooth muscle cells) to assess receptor activation and desensitization kinetics .
  • Western blotting and glycosylation analysis : Confirm receptor expression and post-translational modifications (e.g., N-linked glycosylation) that influence functionality .
  • Antagonist profiling : Use compounds like 2',3'-O-trinitrophenyl ATP or suramin to validate specificity, as suramin shows limited efficacy against P2X6 receptors .
  • RT-PCR : Ensure absence of confounding P2X subunits in recombinant systems .

Q. How can researchers design experiments to evaluate α,β-methylene ATP’s role in smooth muscle contraction?

  • Tissue preparation : Isolate smooth muscle cells (SMCs) or interstitial cells of Cajal (ICCs) from organs like the ureter or bladder .
  • Agonist application : Apply α,β-methylene ATP (1–10 μM) and record transient inward currents or contractile responses using patch-clamp or force transducers .
  • Control for degradation : Use β,γ-methylene ATP (resistant to ectonucleotidases) to isolate purinergic signaling from adenosine-mediated effects .

Q. What kinetic parameters should be analyzed when studying α,β-methylene ATP in enzyme systems like creatine kinase?

  • Reaction rates : Compare phosphoryl transfer rates to natural substrates (e.g., α,β-methylene ATP shows ~10<sup>-5</sup>-fold lower activity in creatine kinase) .
  • Equilibrium constants : Use <sup>31</sup>P NMR to measure equilibrium shifts (e.g., ΔG<sup>0</sup> for α,β-methylene ATP hydrolysis is 11.7 kJ·mol<sup>-1</sup> less favorable than ATP) .
  • Substrate affinity : Perform Michaelis-Menten kinetics to quantify reduced binding affinity (Km) for enzymes .

Advanced Research Questions

Q. How do glycosylation states of P2X receptors influence functional responses to α,β-methylene ATP?

  • Glycosylation profiling : Treat membrane fractions with N-glycosidase F to compare electrophoretic mobility of functional (70 kDa) vs. nonfunctional (60 kDa) P2X6 receptors .
  • Functional correlation : Link increased glycosylation to novel phenotypes (e.g., α,β-methylene ATP sensitivity in P2X6 receptors via enhanced ion current decay kinetics) .
  • Site-directed mutagenesis : Modify glycosylation sites to test their role in agonist binding and receptor trafficking .

Q. How can contradictory data on α,β-methylene ATP’s effects across P2X subtypes be resolved?

  • Subtype-specific assays : Use heterologous expression systems (e.g., HEK293 cells) to isolate P2X1, P2X3, or P2X6 responses, avoiding cross-talk from co-expressed subunits .
  • Pharmacological discrimination : Combine α,β-methylene ATP with selective antagonists (e.g., TNP-ATP for P2X1/3) and compare EC50 values .
  • Tissue vs. recombinant models : Address discrepancies between native tissue responses (e.g., bladder SMCs) and recombinant systems by controlling for receptor oligomerization .

Q. What advanced techniques are required to study α,β-methylene ATP’s impact on mitochondrial ATP production?

  • Respirometry : Measure oxygen consumption rates (OCR) in isolated mitochondria treated with methylene blue (a cytochrome c oxidase enhancer) to infer ATP synthesis .
  • Fluorescent ATP probes : Use FRET-based sensors (e.g., ATeam) to quantify real-time ATP changes in cells exposed to α,β-methylene ATP .
  • Metabolomic profiling : LC-MS/MS to track ATP/ADP ratios and phosphocreatine levels under varying agonist conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.